4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide
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Overview
Description
4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Functional Groups: The hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, methoxylation can be achieved using methanol and a suitable catalyst.
Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline is reacted with N-methyl-N-phenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent, elevated temperatures.
Major Products Formed
Oxidation: Formation of 4-oxo-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide.
Reduction: Formation of 4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their biological activities and used in the synthesis of various heterocycles.
6-methoxyquinoline derivatives: Studied for their antimicrobial and anticancer properties.
Uniqueness
4-hydroxy-6-methoxy-N-methyl-N-phenylquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its utility in synthetic chemistry.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
6-methoxy-N-methyl-4-oxo-N-phenyl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-20(12-6-4-3-5-7-12)18(22)15-11-19-16-9-8-13(23-2)10-14(16)17(15)21/h3-11H,1-2H3,(H,19,21) |
InChI Key |
JGQFOXSFJBPBRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |
Origin of Product |
United States |
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